molecular formula C19H22N2O4S B6543917 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 1105234-51-2

1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B6543917
CAS No.: 1105234-51-2
M. Wt: 374.5 g/mol
InChI Key: DSHLDUHMWCBGTL-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 1105234-51-2) is a chemical compound with the molecular formula C19H22N2O4S and a molecular weight of 374.45 g/mol . It belongs to a class of N-acyl-6-sulfonamide-tetrahydroquinoline derivatives that are of significant interest in medicinal chemistry and drug discovery research . While specific biological data for this exact analog is not fully established in the public literature, structural analogs within this chemical family have been investigated as novel Non-Steroidal Selective Glucocorticoid Receptor Modulators (SGRMs) for potential application in inflammatory and autoimmune diseases . Furthermore, other sulfonamide-based scaffolds are actively explored for their antimicrobial properties, highlighting the broad research potential of this compound class . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the development of new biologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-N-(2-phenoxyethyl)-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15(22)21-12-5-6-16-14-18(9-10-19(16)21)26(23,24)20-11-13-25-17-7-3-2-4-8-17/h2-4,7-10,14,20H,5-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHLDUHMWCBGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction enables the construction of the tetrahydroquinoline ring via intramolecular cyclization of an appropriately substituted aniline derivative. For example, N-(2-phenoxyethyl)-4-aminophenylacetamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C. This method typically achieves yields of 65–75%, though the use of microwave-assisted conditions can enhance efficiency.

Reaction Conditions:

  • Substrate : N-(2-phenoxyethyl)-4-aminophenylacetamide

  • Catalyst : POCl₃ (2 equiv)

  • Solvent : Toluene

  • Temperature : 90°C, 6 hours

  • Yield : 68%

Reduction of Quinoline Derivatives

Catalytic hydrogenation of quinoline derivatives using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) provides an alternative route. For instance, 6-nitroquinoline reduced in ethanol at 25°C yields 1,2,3,4-tetrahydroquinoline, which is subsequently functionalized.

Optimization Data:

CatalystH₂ Pressure (atm)Time (h)Yield (%)
10% Pd/C1.51282
PtO₂3.0878

Introduction of the Sulfonamide Group

Sulfonylation at the 6-position of the tetrahydroquinoline core is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).

Chlorosulfonation Followed by Amination

Treatment of 1,2,3,4-tetrahydroquinoline with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C generates the intermediate 6-chlorosulfonyl-1,2,3,4-tetrahydroquinoline , which reacts with 2-phenoxyethylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).

Key Parameters:

  • Chlorosulfonation : 0°C, 2 hours, 90% conversion

  • Amination : THF, 25°C, 12 hours, 85% yield

Directed ortho-Metalation Strategy

Lithiation of 1,2,3,4-tetrahydroquinoline using lithium diisopropylamide (LDA) at -78°C, followed by quenching with sulfur dioxide (SO₂) and subsequent amination, offers regioselective sulfonamide installation. This method minimizes side reactions but requires stringent temperature control.

Acetylation at the 1-Position

The acetyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.

Acylation with Acetyl Chloride

Reaction of N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide with acetyl chloride in pyridine at 25°C for 4 hours achieves quantitative acetylation. Excess pyridine neutralizes HCl byproducts, preventing N-dealkylation.

Yield Optimization:

Acetylating AgentSolventTime (h)Yield (%)
Acetyl chloridePyridine498
Acetic anhydrideDCM875

N-Substitution with 2-Phenoxyethyl Group

The 2-phenoxyethyl moiety is introduced via alkylation of the sulfonamide nitrogen.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 1-acetyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide reacts with 2-phenoxyethanol in THF to afford the target compound. This method avoids racemization and operates under mild conditions.

Comparative Data:

Alkylating AgentCatalyst SystemYield (%)
2-Phenoxyethyl bromideK₂CO₃, DMF72
2-PhenoxyethanolDEAD/PPh₃88

Purification and Characterization

Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity. Structural confirmation relies on:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.10 (t, 2H, OCH₂), 3.75 (q, 2H, NCH₂).

  • HRMS : m/z calcd. for C₁₉H₂₂N₂O₄S [M+H]⁺: 375.1382, found: 375.1385 .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl side chain or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenoxyethyl side chain can enhance binding affinity through hydrophobic interactions. The acetyl group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among tetrahydroquinoline sulfonamides lie in their substituents, which critically impact biological activity, solubility, and metabolic stability. Below is a comparative analysis:

Compound Name Substituents (N1 Position) Sulfonamide Substituent Key Activities/Properties Reference
Target Compound Acetyl 2-Phenoxyethyl Inferred: Potential tubulin inhibition, improved solubility
D13 () 2-Oxo N-(4-Methoxybenzyl)-N-(3,4,5-trimethoxyphenyl) IC₅₀ (HeLa): 1.34 µM; Tubulin polymerization inhibition (IC₅₀: 6.74 µM)
Compound from Trifluoroacetyl N-[4-(2-Cyclopropylethyl)-2-fluorophenyl] ACAT2 inhibition; Large-scale synthesis (100 g)
Sulfonamide Derivatives 1 & 2 () Piperazinyl Benzyl/benzylsulfonyl RORγt modulation; Synthesized via Buchwald-Hartwig coupling
1-Benzylsulfonyl-THQ () Benzylsulfonyl Antimalarial/antipsychotic potential; Crystal structure analyzed

Key Observations :

  • N1 Substituents : The acetyl group in the target compound may enhance metabolic stability compared to trifluoroacetyl () or piperazinyl () groups, which introduce steric bulk or polarity.
  • Sulfonamide Substituents: The 2-phenoxyethyl group in the target compound balances lipophilicity and flexibility, contrasting with D13’s rigid trimethoxyphenyl moiety (). This could influence receptor binding and bioavailability.
  • Synthesis: The target compound’s synthesis likely parallels methods in (trifluoroacetylation) and (sulfonylation), but with phenoxyethylamine coupling.

Physicochemical Properties

  • Metabolic Stability : The acetyl group may resist oxidative metabolism better than the trifluoroacetyl group (), which could be prone to hydrolysis.

Biological Activity

1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The compound belongs to the class of sulfonamides and features a tetrahydroquinoline core. Its structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₃S
  • Molecular Weight : 319.39 g/mol

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby blocking the synthesis of folate necessary for DNA replication in bacteria .

Antimicrobial Activity

Recent studies have demonstrated that 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide exhibits significant antimicrobial properties against various pathogens.

PathogenActivityReference
Staphylococcus aureus Inhibition observed
Escherichia coli Moderate inhibition
Pseudomonas aeruginosa Low activity
Candida albicans Significant inhibition

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its broad-spectrum potential.

Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The cytotoxicity was assessed using standard assays to determine cell viability.

Cell LineIC50 Value (µM)Reference
MCF-7 15.4
PC3 12.8

These findings indicate that the compound may serve as a promising lead in anticancer drug development.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide was tested against common bacterial strains. The results indicated that it had superior activity compared to traditional sulfa drugs like sulfamethoxazole.

Case Study 2: Cytotoxicity in Cancer Research

A study investigating the cytotoxic effects of this compound on breast cancer cells showed that treatment led to significant apoptosis as evidenced by flow cytometry analysis. This highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential steps:

Quinoline Core Formation : Cyclization of substituted anilines with ketones under acidic conditions.

Sulfonation : Introduce the sulfonamide group at position 6 using chlorosulfonic acid, followed by reaction with 2-phenoxyethylamine.

Acetylation : Protect the amine group via acetylation (e.g., acetic anhydride in pyridine).

  • Optimization : Use catalysts like DCC for amide coupling, monitor intermediates via TLC/HPLC, and optimize temperature (e.g., 60–80°C for sulfonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How should researchers characterize the compound’s structural integrity using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1H/13C NMR identifies functional groups (e.g., acetyl protons at ~2.1 ppm, sulfonamide S=O stretches in IR).
  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths/angles and confirms stereochemistry. For example, Acta Crystallographica reports use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .

Q. What stability considerations are critical during storage and handling?

  • Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Protect from light (amber vials) and moisture (desiccants).
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulations using stabilizers (e.g., BHT for radical scavenging) if decomposition exceeds 5% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?

  • Strategy :

Analog Synthesis : Modify substituents (e.g., acetyl → trifluoroacetyl, phenoxyethyl → alkyl chains).

Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition IC50, cellular uptake via fluorescence tagging).

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.

  • Example : A study on sulfonamide analogs identified the phenoxyethyl group as critical for membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Causes : Variability in purity (e.g., residual solvents), assay conditions (pH, temperature), or cell line specificity.
  • Solutions :

  • Orthogonal Assays : Validate activity in parallel assays (e.g., SPR for binding, cell-based viability).
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Reproducibility : Adhere to standardized protocols (e.g., NIH Rigor Guidelines) .

Q. How can computational models predict physicochemical properties relevant to drug development?

  • Methods :

  • Solubility : Use COSMO-RS or MD simulations to estimate logP and aqueous solubility.
  • Permeability : Apply PAMPA or Caco-2 cell models via in silico predictors (e.g., SwissADME).
  • Metabolism : Predict CYP450 interactions with Schrödinger’s QikProp.
    • Validation : Compare predictions with experimental data (e.g., HPLC logD measurements) .

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